6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles.
Preparation Methods
The synthesis of 6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate benzyl and isopropylsulfanyl precursors with triazolothiadiazole intermediates. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or other reduced derivatives.
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds.
Biology: The compound has shown promising antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has been investigated for its anticancer properties, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. In cancer cells, the compound may induce apoptosis by targeting specific signaling pathways and disrupting cellular processes .
Comparison with Similar Compounds
6-Benzyl-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other triazolothiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Exhibits antiviral and enzyme inhibitory properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Studied for its antioxidant and anti-inflammatory effects.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H16N4S2 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
6-benzyl-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4S2/c1-10(2)19-9-12-15-16-14-18(12)17-13(20-14)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
INQFGNWKRUGXLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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